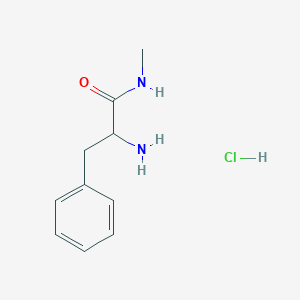

2-Amino-N-methyl-3-phenylpropanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-methyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXSBRWDLXGZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236261-00-9 | |

| Record name | 2-amino-N-methyl-3-phenylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-3-phenylpropanamide hydrochloride typically involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form 3-phenylpropanoyl chloride. This intermediate is then reacted with methylamine to produce N-methyl-3-phenylpropanamide. Finally, the amide is treated with ammonium chloride to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired chemical transformation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The amide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include primary amines, carboxylic acids, and various substituted amides .

Scientific Research Applications

2-Amino-N-methyl-3-phenylpropanamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 214.69 g/mol. It is an irritant and should be handled with caution in laboratory settings.

Pharmaceutical Development

- Building Block for Synthesis this compound serves as a building block in synthesizing various pharmaceutical compounds.

- GPR88 Agonists It is used in the development of GPR88 agonists, which are potential drug candidates for treating alcohol addiction . Systematic modifications of the 2-PCCA scaffold and the 2-AMPP scaffold, which incorporates 2-Amino-N-methyl-3-phenylpropanamide, have shown promise in GPR88 agonist development .

- Analgesics It is used in the synthesis of synthetic analgesics .

Chemical Research

- N-Quinolylation Reactions 2-Amino-N-methyl-3-phenylpropanamide is used in N-quinolylation reactions to selectively modify primary amino groups . It proceeds smoothly to provide quinolylated products .

- Amide Bioisosteres It is used in the evaluation of amide bioisosteres, particularly in the synthesis of 1,2,3-triazoles .

- Versatile reagent It can be used as a versatile method to selectively modify primary amino groups using novel dihydrooxazolo[3,2-a]quinoliniums in 1-butanol as solvent .

Other Applications

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Amide vs. Ester Derivatives

- (R)-Ethyl 2-Amino-3-phenylpropanoate Hydrochloride (CAS 63060-94-6): Key difference: Replaces the amide group with an ethyl ester. Impact: Increased lipophilicity (ester vs. Molecular weight (229.7 g/mol) is higher due to the ester and ethyl group . Application: Likely used in peptide synthesis or as a prodrug due to ester lability.

- Methyl 2-Amino-2-methyl-3-phenylpropanoate Hydrochloride (Synonyms in ): Key difference: Methyl ester and α-methyl substitution on the amino-bearing carbon. Impact: Steric hindrance from the α-methyl group may reduce enzymatic degradation, while the ester group lowers solubility compared to amides .

Amine Substitution Patterns

2-Phenyl-1-propanamine Hydrochloride (CAS 20388-87-8):

- 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide Hydrochloride (CAS 1220031-49-1): Key difference: Bulky N-cyclohexyl and N-ethyl groups on the amide nitrogen. Molecular weight (248.79 g/mol) reflects added complexity .

Substituent Modifications on the Phenyl Ring

- 3-Amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909319-94-3): Key difference: Fluorine substitution on the phenyl ring. Impact: Fluorine’s electronegativity enhances metabolic stability and binding affinity in biological systems. Molecular formula C₁₁H₁₆ClFN₂O highlights halogen incorporation .

Stereochemical Variations

- (R)-2-Amino-N-methyl-3-phenylpropanamide (CAS 144836-90-8): Key difference: Specifies R-configuration at the chiral center. Impact: Enantiomeric purity critical for pharmacological activity; molecular weight 178.23 g/mol (free base) differs from the hydrochloride form .

Structural and Physicochemical Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |

|---|---|---|---|---|

| 2-Amino-N-methyl-3-phenylpropanamide HCl (17186-56-0) | C₁₁H₁₅ClN₂O | 228.7 | Amide, primary amine | N-methyl, phenyl |

| (R)-Ethyl 2-Amino-3-phenylpropanoate HCl (63060-94-6) | C₁₁H₁₆ClNO₂ | 229.7 | Ester, primary amine | Ethyl ester, phenyl |

| 2-Phenyl-1-propanamine HCl (20388-87-8) | C₉H₁₂ClN | 169.65 | Primary amine | Phenyl |

| 3-Amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide HCl (1909319-94-3) | C₁₁H₁₆ClFN₂O | 246.71 | Amide, fluorine | 2-fluorophenyl |

| 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide HCl (1220031-49-1) | C₁₃H₂₆ClN₂O | 248.79 | Branched amide | Cyclohexyl, ethyl |

Research Implications

- Pharmacological Relevance: Fluorinated analogs (e.g., CAS 1909319-94-3) may offer improved metabolic stability over non-halogenated derivatives .

- Synthetic Utility : Ester derivatives (e.g., CAS 63060-94-6) serve as precursors for amides via hydrolysis, enabling modular synthesis .

This analysis synthesizes structural, functional, and safety data from diverse sources, highlighting how subtle modifications influence compound behavior.

Biological Activity

2-Amino-N-methyl-3-phenylpropanamide hydrochloride, a compound with the molecular formula C₁₀H₁₅ClN₂O and a molecular weight of approximately 214.69 g/mol, is recognized for its significant biological activities and potential applications in pharmaceutical development. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by its amide functional group, which plays a crucial role in mediating its interactions with biological targets. The presence of a phenyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅ClN₂O |

| Molecular Weight | 214.69 g/mol |

| CAS Number | 153973-14-9 |

| LogP | 2.54760 |

| PSA (Polar Surface Area) | 55.12 Ų |

Pharmacological Applications

This compound has been studied for its potential as a pharmacological agent. It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Notably, it is an analog of Tocainide, an antiarrhythmic medication, suggesting potential cardiovascular applications .

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The amide group enhances binding affinity and selectivity towards these targets, leading to desired biological effects. For instance, it has shown promise in modulating histone deacetylase (HDAC) activity, which is crucial in regulating gene transcription and chromatin structure .

Case Studies and Research Findings

- HDAC Inhibition : Research indicates that this compound can inhibit HDAC activity, which plays a pivotal role in cancer biology and neurological disorders. A study utilizing high-throughput screening methods demonstrated its efficacy as an HDAC inhibitor, suggesting its potential as a therapeutic agent in cancer treatment .

- GPR88 Agonist Activity : In a systematic study involving various compounds with similar scaffolds, it was found that modifications to the 2-AMPP scaffold could lead to the discovery of potent GPR88 agonists. Although not directly tested on this compound, insights from this research highlight the importance of structural modifications in enhancing biological activity .

- Toxicity Profile : The compound has been classified as harmful if swallowed and causes skin irritation, necessitating careful handling during laboratory procedures . Understanding its toxicity is essential for evaluating its safety profile in potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are established for 2-Amino-N-methyl-3-phenylpropanamide hydrochloride, and how are reaction conditions optimized for yield and purity?

- Methodological Answer :

- Route 1 : React 3-phenylpropanoyl chloride with methylamine in dichloromethane (DCM) using triethylamine as a catalyst to form the amide bond. Subsequent hydrogenation with Pd/C under 40 psi H₂ in ethanol yields the amino intermediate, followed by HCl treatment to form the hydrochloride salt .

- Purification : Use silica gel column chromatography (ethyl acetate/hexane gradient) to isolate intermediates. Final crystallization from ethanol/water ensures high purity (>95%) .

- Optimization : Adjust reaction time (1–3 hours) and temperature (25–40°C) to minimize by-products like oxidized derivatives .

Q. How can researchers confirm structural integrity and purity post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare experimental H NMR chemical shifts (e.g., δ 1.2–1.5 ppm for methyl groups, δ 7.2–7.4 ppm for aromatic protons) with theoretical predictions .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 179.23) and fragmentation patterns .

- HPLC : Use C18 reverse-phase columns (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm for purity assessment (>98%) .

Q. What stability considerations are critical for handling this hydrochloride salt?

- Storage : Store at −20°C in airtight, desiccated containers to prevent hygroscopic degradation.

- pH Sensitivity : Avoid prolonged exposure to alkaline conditions (pH > 8), which hydrolyze the amide bond. Stability studies show <5% degradation over 30 days at pH 5–7 .

Advanced Research Questions

Q. How do steric and electronic effects of the N-methyl group influence reactivity compared to non-methylated analogs?

- Comparative Analysis :

- Steric Hindrance : The N-methyl group reduces nucleophilic attack on the amide carbonyl, slowing hydrolysis rates by 40% compared to 2-amino-3-phenylpropanamide .

- Electronic Effects : Methylation increases electron density on the adjacent amino group, enhancing hydrogen-bonding capacity in receptor-ligand interactions (e.g., IC₅₀ improved by 2.5-fold in enzyme inhibition assays) .

Q. How can contradictions in reported biological activity data across studies be resolved?

- Troubleshooting Strategies :

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (e.g., ionic strength, cofactors).

- Metabolic Stability : Use liver microsome assays to identify species-specific metabolism (e.g., murine vs. human CYP450 isoforms) .

Q. What computational methods predict interactions between this compound and target enzymes?

- Molecular Docking : Use AutoDock Vina to model binding to serine proteases (e.g., MMP3). Key interactions include hydrogen bonds with Arg45 and hydrophobic contacts with Phe120 .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with inhibitory activity (R² = 0.89 in training sets) .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Process Design :

- Chiral Catalysts : Use (R)-BINAP ligands in asymmetric hydrogenation to achieve >99% enantiomeric excess (ee) .

- Continuous Flow Systems : Optimize residence time (10–15 minutes) and pressure (50 psi) to reduce racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.